
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” is a compound that contains the 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of C(1)-substituted THIQs has been achieved through various methods. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
Chemical Reactions Analysis
The chemical reactions involving THIQs often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of the iminium intermediate (exo/endo isomerization) are highlighted .
Scientific Research Applications
Synthetic Methodologies
Tandem Cyclization Reactions : Tandem cyclization-[3+3] cycloaddition reactions involving 2-alkynylbenzaldoximes have been developed, providing a method for the synthesis of tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines (Ding, Wang, & Wu, 2009). This methodology could potentially be applied to the synthesis of related compounds, including "N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide".
Catalyzed Coupling Reactions : Research on rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has highlighted the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017). Such methodologies could offer routes to modify or synthesize analogs of the compound in focus.
Pharmacological Investigations
Antipsychotic Agent Synthesis : Investigations into heterocyclic analogs of known antipsychotic agents have led to the discovery of compounds with potential antipsychotic activity, with emphasis on dopamine receptor antagonism (Norman et al., 1996). Given the structural similarity, the compound of interest could be investigated for similar pharmacological activities.
Cytotoxicity and QSAR Study : A study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has evaluated their cytotoxicity against various cell lines, providing insights into the structure-activity relationship (Pingaew et al., 2013). This research suggests avenues for exploring the cytotoxic potential of "this compound".
Novel Allosteric Modulators : The discovery of novel classes of negative allosteric modulators of the dopamine D2 receptor through fragmentation of a bitopic ligand provides an example of how complex molecules can be designed to target specific receptor sites (Mistry et al., 2015). This approach could be relevant for designing derivatives of the specified compound with targeted pharmacological properties.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-2-8-19(9-3-14)26(24,25)22-11-10-15-6-7-18(12-17(15)13-22)21-20(23)16-4-5-16/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHHNJOOGPXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
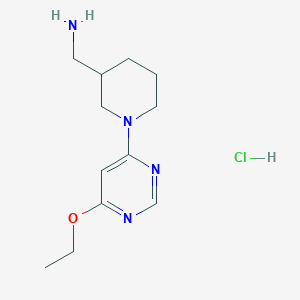

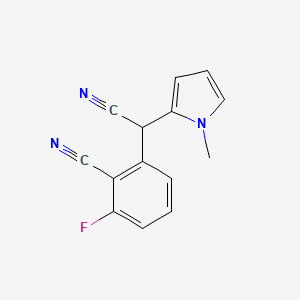
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)

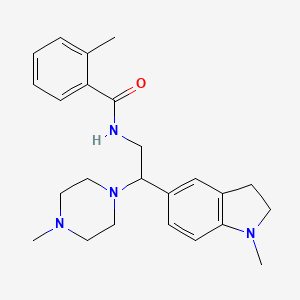

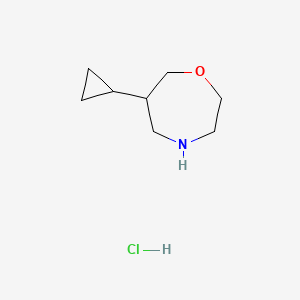
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
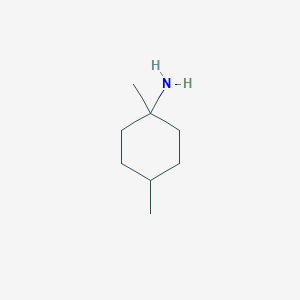
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)
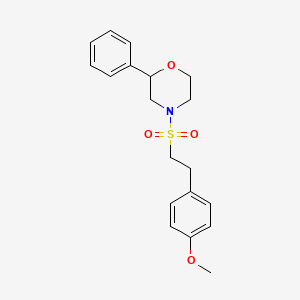
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
